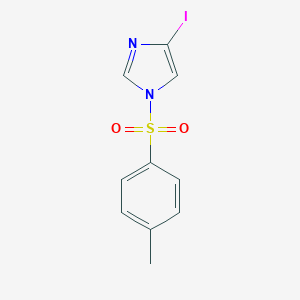

4-Iodo-1-tosyl-1H-imidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-1-(4-methylphenyl)sulfonylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IN2O2S/c1-8-2-4-9(5-3-8)16(14,15)13-6-10(11)12-7-13/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMAMHYZZVUENR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10392246 | |

| Record name | 4-IODO-1-TOSYL-1H-IMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163854-63-5 | |

| Record name | 4-IODO-1-TOSYL-1H-IMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-Iodo-1-tosyl-1H-imidazole: A Comprehensive Technical Guide for Chemical Researchers

Introduction: The Strategic Importance of 4-Iodo-1-tosyl-1H-imidazole

This compound is a pivotal building block in contemporary medicinal chemistry and drug development. Its molecular architecture, featuring a tosyl-protected imidazole ring with a strategically positioned iodine atom, offers a versatile platform for the synthesis of complex, biologically active molecules. The imidazole core is a ubiquitous motif in numerous natural products and pharmaceuticals, including enzymes and nucleic acids, underscoring its significance in biological processes.[1][2]

The true synthetic utility of this compound lies in the synergistic interplay of its functional groups. The electron-withdrawing tosyl group not only protects the N1 position of the imidazole ring but also modulates the ring's electronic properties, enhancing its electrophilicity.[3] This protection directs subsequent reactions and prevents unwanted side reactions.[3] Concurrently, the iodine atom at the 4-position serves as an excellent leaving group, rendering it an ideal handle for introducing molecular diversity through various metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings.[3] This capability allows for the targeted installation of a wide array of substituents, a crucial step in the structure-activity relationship (SAR) studies that are fundamental to modern drug discovery.[2]

This guide provides an in-depth exploration of the synthesis of this compound from the readily available starting material, imidazole. We will delve into the mechanistic underpinnings of each synthetic step, provide detailed, field-tested protocols, and offer insights into the critical parameters that govern the success of this transformation.

Synthetic Strategy: A Two-Step Approach to a Versatile Intermediate

The synthesis of this compound from imidazole is most effectively achieved through a two-step sequence:

-

Regioselective Iodination of Imidazole: This initial step introduces the crucial iodine atom onto the imidazole ring. The primary challenge lies in controlling the regioselectivity to favor the formation of the 4-iodo isomer over other possible iodinated products.

-

N-Tosylation of 4-Iodo-1H-imidazole: The subsequent step involves the protection of the nitrogen atom of the 4-iodo-1H-imidazole with a p-toluenesulfonyl (tosyl) group. This not only prepares the molecule for downstream applications but also facilitates purification.

The overall synthetic workflow is depicted below:

Sources

preparation of 4-iodo-1H-imidazole precursor

An In-Depth Technical Guide to the Preparation of 4-iodo-1H-imidazole

Executive Summary

4-iodo-1H-imidazole stands as a pivotal precursor in contemporary drug discovery and development.[1][2] Its utility stems from the unique chemical architecture of the imidazole ring, a privileged structure in medicinal chemistry, combined with the versatile reactivity of the carbon-iodine bond.[3] This bond serves as a highly effective synthetic handle for introducing the imidazole moiety into complex molecular scaffolds, primarily through transition metal-catalyzed cross-coupling reactions.[4] This guide, intended for researchers, chemists, and drug development professionals, provides a detailed exploration of the synthesis of 4-iodo-1H-imidazole. We will delve into the mechanistic underpinnings of the reaction, present a validated, step-by-step protocol for its preparation via direct iodination, and discuss the critical parameters that ensure high yield and purity. The causality behind experimental choices is explained, offering a field-proven perspective on this essential synthetic transformation.

Strategic Approach: The Challenge of Regioselective Iodination

The synthesis of 4-iodo-1H-imidazole from readily available imidazole is a classic example of electrophilic aromatic substitution. The primary challenge lies in achieving regioselectivity. The imidazole ring can be iodinated at the C2, C4, and C5 positions, which can lead to a mixture of mono-, di-, and even tri-iodinated products.[3] Furthermore, the tautomeric nature of the N-H proton means the C4 and C5 positions are chemically equivalent.

The reaction proceeds via the electrophilic attack of an iodinating agent on the electron-rich imidazole ring. The choice of reaction conditions and stoichiometry is paramount to controlling the outcome. While various iodinating agents exist, a common and cost-effective method utilizes molecular iodine (I₂) in an alkaline aqueous medium.[3] The base, typically sodium hydroxide (NaOH), serves two crucial roles: it deprotonates the imidazole N-H, forming the highly nucleophilic imidazolate anion, and it facilitates the disproportionation of iodine to form the active iodinating species.

To favor the desired mono-iodinated product, 4-iodo-1H-imidazole, a key strategy is to use an excess of imidazole relative to the iodine.[3] This stoichiometric control ensures that the iodine is consumed before significant over-iodination to 4,5-diiodo-1H-imidazole can occur.

Synthetic Methodologies: A Comparative Overview

Two primary strategies are prevalent for the synthesis of 4-iodo-1H-imidazole.

Method A: Direct Regioselective Iodination This is the most direct, efficient, and widely adopted method.[3] It involves the reaction of imidazole with iodine in the presence of a base. A co-solvent, such as sodium or potassium iodide, is often used to enhance the solubility of iodine in the aqueous reaction medium.[3][5] Due to its scalability, cost-effectiveness, and high yield, this guide will focus on a detailed protocol for this approach.

Method B: Iodination and Selective Deiodination An alternative route involves the initial, exhaustive iodination of imidazole to form a poly-iodinated intermediate, such as 4,5-diiodo-1H-imidazole or 2,4,5-triiodo-1H-imidazole.[3][6] This is followed by a selective deiodination step using a reducing agent, like sodium sulfite (Na₂SO₃) or potassium sulfite, to remove the iodo groups at the 2 and/or 5 positions, yielding the desired 4-iodo-1H-imidazole.[6][7] This method can be effective but involves an additional synthetic step and introduces more reagents and potential waste streams.[5]

Detailed Experimental Protocol: Direct Iodination

This section provides a robust, step-by-step protocol for the synthesis of 4-iodo-1H-imidazole based on the direct iodination method.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Typical Molar Ratio | Notes |

| Imidazole | C₃H₄N₂ | 68.08 | 4.0 eq | Starting material. Using in excess is critical. |

| Sodium Hydroxide | NaOH | 40.00 | 4.0 eq | Base. |

| Iodine | I₂ | 253.81 | 1.0 eq | Iodinating agent. |

| Sodium Iodide | NaI | 149.89 | 1.5 eq | Co-solvent to solubilize iodine. |

| Deionized Water | H₂O | 18.02 | - | Solvent. |

| Hydrochloric Acid | HCl | 36.46 | - | For pH adjustment during work-up. |

| Isopropanol | C₃H₈O | 60.10 | - | Recrystallization solvent. |

| n-Hexane | C₆H₁₄ | 86.18 | - | Recrystallization anti-solvent. |

Synthesis Workflow Diagram

Caption: Workflow for the direct iodination of imidazole.

Step-by-Step Procedure

Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Iodine is corrosive and can cause stains. Sodium hydroxide is caustic.

-

Preparation of Imidazole Solution (Solution A): In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve sodium hydroxide (e.g., 24.0 g, 0.60 mol) in deionized water (e.g., 150 mL).[7] Once the NaOH has dissolved and the solution has cooled to room temperature, add imidazole (e.g., 40.8 g, 0.60 mol) and stir until fully dissolved.[7]

-

Preparation of Iodine Solution (Solution B): In a separate beaker, dissolve sodium iodide (e.g., 33.8 g, 0.23 mol) in deionized water (e.g., 45 mL).[7] Once dissolved, add crystalline iodine (e.g., 38.1 g, 0.15 mol) and stir until the iodine is completely dissolved, forming a dark brown solution.[7] The sodium iodide is essential for solubilizing the elemental iodine in the aqueous medium.

-

Iodination Reaction: Cool the imidazole solution (Solution A) in an ice-water bath to 0 °C.[5] Once the temperature is stable, add the iodine solution (Solution B) dropwise via an addition funnel over 1-2 hours, ensuring the internal temperature does not rise above 5 °C. The slow addition is critical to control the exothermic reaction and minimize the formation of byproducts.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 6 hours.[5][7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction period, carefully adjust the pH of the mixture to between 7 and 9 by slowly adding concentrated hydrochloric acid while monitoring with a pH meter.[3][5] A white solid, the crude 4-iodo-1H-imidazole, should precipitate out of the solution.[3]

-

Filtration: Filter the precipitated solid using a Büchner funnel.[7] Wash the solid cake with a small amount of cold deionized water to remove residual salts. The filtrate contains unreacted imidazole, which can be recovered.[5]

-

Purification by Recrystallization: Transfer the crude solid to a clean flask. Add a minimal amount of hot isopropanol to dissolve the solid completely.[7] Once dissolved, slowly add n-hexane until the solution becomes cloudy, indicating the point of saturation.[7]

-

Crystallization and Final Product: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.[3] Collect the resulting white crystalline product by filtration, wash with a small amount of cold n-hexane, and dry under vacuum to yield pure 4-iodo-1H-imidazole.[3] A typical yield for this procedure is around 70%.[7]

The Role of 4-iodo-1H-imidazole in Synthesis

The synthesized 4-iodo-1H-imidazole is an exceptionally valuable building block for creating molecular diversity. The C-I bond is a prime substrate for various palladium-catalyzed cross-coupling reactions, which are foundational in modern pharmaceutical synthesis.[4]

-

Suzuki-Miyaura Coupling: Reacting 4-iodo-1H-imidazole with aryl or heteroaryl boronic acids is a powerful method for forming C-C bonds, leading to biaryl structures common in many drug candidates.[3][4]

-

Sonogashira Coupling: This reaction couples 4-iodo-1H-imidazole with terminal alkynes, yielding alkynyl-imidazoles, which are important precursors for kinase inhibitors and other targeted therapies.[3][4]

To prevent side reactions at the imidazole nitrogen during these coupling reactions, it is often necessary to first protect the N-H group, for example, with a trityl (Tr) group.[4]

Caption: Application in cross-coupling reactions.

Conclusion

The preparation of 4-iodo-1H-imidazole via direct, regioselective iodination of imidazole is a highly reliable, scalable, and economical process. The key to a successful synthesis lies in the careful control of stoichiometry—specifically, using an excess of imidazole—and maintaining low reaction temperatures to suppress the formation of poly-iodinated byproducts. The resulting product is a high-value intermediate that provides a gateway to a vast chemical space of pharmacologically relevant molecules through well-established cross-coupling chemistries.[2] This guide provides the foundational knowledge and a validated protocol to empower researchers in their pursuit of novel therapeutics.

References

- BenchChem. (2025).

- ChemicalBook. (n.d.). 4-Iodoimidazole synthesis. ChemicalBook.

- Google Patents. (2020).

- Google Patents. (2012). CN102432543A - Synthesis method of 4-iodo-1H-imidazole.

- BenchChem. (2025). Application Notes and Protocols: 4-Iodo-1H-imidazole in Organic Synthesis. BenchChem.

- BenchChem. (2025).

- Chem-Impex. (n.d.). 4-Iodo-1H-imidazole. Chem-Impex.

- BenchChem. (2025).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. CN110938036A - Preparation method of 4-iodine-1H-imidazole - Google Patents [patents.google.com]

- 6. CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google Patents [patents.google.com]

- 7. 4-Iodoimidazole synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 4-Iodo-1-tosyl-1H-imidazole: Synthesis, Properties, and Reactivity

Abstract

This technical guide provides a comprehensive examination of 4-Iodo-1-tosyl-1H-imidazole, a pivotal intermediate in modern organic synthesis and medicinal chemistry. The strategic placement of a reactive iodine atom at the C4 position and a robust tosyl protecting group on the N1 nitrogen imparts a unique and highly valuable reactivity profile. This document delves into the compound's fundamental physicochemical properties, outlines detailed and field-proven synthetic protocols, and offers an in-depth analysis of its core reactivity, with a focus on palladium-catalyzed cross-coupling reactions. Mechanistic insights, step-by-step experimental procedures, and quantitative data are presented to equip researchers, chemists, and drug development professionals with the practical knowledge required to effectively utilize this versatile building block in the synthesis of complex heterocyclic architectures.

Introduction: A Strategically Designed Synthetic Intermediate

The imidazole ring is a privileged scaffold in pharmaceutical science, forming the core of numerous biologically active compounds, from natural alkaloids to blockbuster drugs.[1][2] Its prevalence stems from its unique electronic properties and its ability to participate in crucial hydrogen bonding interactions with biological targets.[3] The targeted functionalization of the imidazole core is therefore a central theme in drug discovery.

This compound (CAS No. 163854-63-5) has emerged as a cornerstone intermediate for this purpose.[1][4] Its design is a masterful example of chemical strategy:

-

The Imidazole Core: Provides the foundational heterocyclic structure prevalent in many bioactive molecules.

-

The C4-Iodo Group: Serves as a highly efficient "reactive handle." The carbon-iodine bond is readily activated by transition metal catalysts, making it an ideal substrate for a wide array of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.[3][4]

-

The N1-Tosyl Group: Fulfills a dual role. As an electron-withdrawing group, it enhances the electrophilicity of the imidazole ring.[4] Critically, it serves as a robust protecting group, preventing unwanted side reactions at the N1 position and directing reactivity regioselectively to the C4-iodo site.[3][4] This group can be reliably removed post-functionalization, revealing the N-H moiety for further elaboration.[4]

This guide will systematically explore the synthesis, properties, and vast synthetic utility of this compound, providing the technical foundation necessary for its successful application in research and development.

Physicochemical and Handling Data

Proper handling and storage are paramount to maintaining the integrity of this compound. The compound is typically a stable crystalline solid but can exhibit sensitivity to light and moisture over prolonged periods.[4] It is recommended to store the material under an inert atmosphere, protected from light, and at refrigerated temperatures.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 163854-63-5 | [1][4][5] |

| Molecular Formula | C₁₀H₉IN₂O₂S | [1][4][5] |

| Molecular Weight | 348.16 g/mol | [1][4][5] |

| Appearance | White to light yellow crystalline solid | [1] |

| Melting Point | 147-148 °C | [1] |

| Boiling Point | 478 °C at 760 mmHg | [1] |

| Density | 1.84 g/cm³ | [1] |

| Solubility | Exhibits good solubility in many common organic solvents. | [4] |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)I | [4] |

| InChI | InChI=1S/C10H9IN2O2S/c1-8-2-4-9(5-3-8)16(14,15)13-6-10(11)12-7-13/h2-7H,1H3 | [4] |

Synthesis Pathway: A Two-Stage Approach

The preparation of this compound is reliably achieved through a two-step sequence starting from imidazole. This process involves the initial regioselective iodination of the imidazole ring, followed by the protection of the N1 nitrogen with a tosyl group.

Caption: General workflow for the synthesis of this compound.

Protocol 1: Synthesis of 4-Iodo-1H-imidazole

The initial step involves the electrophilic iodination of the imidazole ring. The reaction is performed under alkaline conditions, which deprotonates the N-H proton, thereby activating the ring towards electrophilic attack. The iodination occurs preferentially at the C4 and C5 positions due to the electronic nature of the ring.

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C), dissolve imidazole in an aqueous solution of sodium hydroxide. The base creates a nucleophilic environment conducive to iodination.[4]

-

Addition of Iodine: Prepare a solution of iodine and sodium iodide in water. Add this solution dropwise to the stirred imidazole solution, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to stir for several hours at a controlled temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, carefully neutralize the reaction mixture with hydrochloric acid. The product, 4-iodoimidazole, will precipitate out of the solution.

-

Isolation: Collect the crude product by filtration. Further purification can be achieved by extraction with a suitable organic solvent (e.g., ethyl acetate) followed by recrystallization.[6]

Protocol 2: N-Tosylation of 4-Iodo-1H-imidazole

With the 4-iodoimidazole precursor in hand, the next step is to protect the N1 position. This is a crucial step to prevent side reactions in subsequent cross-coupling steps and to enhance the substrate's solubility in organic solvents.[3][4]

Step-by-Step Methodology:

-

Setup: To a solution of 4-iodoimidazole in a suitable aprotic solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM)), add a base such as triethylamine or sodium hydride. The base will deprotonate the remaining N-H proton.

-

Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (TsCl) in the same solvent to the reaction mixture at a controlled temperature (often 0 °C to room temperature).

-

Reaction: Stir the mixture for several hours until the reaction is complete, as indicated by TLC analysis.

-

Quenching and Extraction: Quench the reaction with water and extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure this compound.[4]

Core Reactivity: The Power of Palladium Catalysis

The synthetic value of this compound is most profoundly realized in its application as a substrate in palladium-catalyzed cross-coupling reactions. The C-I bond provides a reliable site for oxidative addition into a Pd(0) complex, initiating a catalytic cycle that forges new chemical bonds with high efficiency and selectivity.[3][4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic chemistry for the formation of C(sp²)-C(sp²) bonds. It is extensively used to couple this compound with a wide variety of aryl and heteroaryl boronic acids or their esters, providing access to complex biaryl structures that are common motifs in pharmaceuticals.[3][7]

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

Mechanistic Workflow (Suzuki-Miyaura Coupling):

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Representative Suzuki-Miyaura Coupling:

-

Inert Atmosphere: To an oven-dried reaction flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂].

-

Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane, THF, or DME, and water. Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Heating: Heat the reaction mixture to the required temperature (commonly 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography on silica gel to yield the 4-aryl-1-tosyl-1H-imidazole product.[3]

Sonogashira Coupling

The Sonogashira coupling is an exceptionally powerful method for forming C(sp²)-C(sp) bonds, reacting this compound with terminal alkynes.[8] This reaction, co-catalyzed by palladium and copper, is instrumental in synthesizing alkynyl-imidazoles, which are valuable precursors for more complex heterocyclic systems and are found in molecules such as kinase inhibitors.[3][8]

Protocol 4: Representative Sonogashira Coupling:

-

Setup: In a reaction vessel, combine this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and a copper(I) co-catalyst such as copper(I) iodide (CuI).

-

Reagents: Add a suitable solvent (e.g., THF or DMF) and a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA), which also serves as a solvent.

-

Inert Conditions: Degas the mixture by bubbling argon or nitrogen through it.

-

Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) via syringe and stir the reaction at room temperature or with gentle heating.

-

Monitoring and Workup: Monitor the reaction by TLC. Once complete, filter the reaction mixture to remove salts, and concentrate the filtrate.

-

Purification: Dissolve the residue in an organic solvent, wash with water, and purify by column chromatography to isolate the 4-alkynyl-1-tosyl-1H-imidazole product.[9]

Table 2: Representative Yields in Cross-Coupling Reactions

| Coupling Reaction | Partner | Catalyst System | Product Type | Typical Yield Range | Reference(s) |

| Suzuki-Miyaura | Phenylboronic Acid | Pd(dppf)Cl₂ / K₂CO₃ | 4-Phenyl-1-tosyl-imidazole | Good to Excellent | [10] |

| Suzuki-Miyaura | Thiophene-2-boronic Acid | Pd(dppf)Cl₂ / K₂CO₃ | 4-(Thiophen-2-yl)-1-tosyl-imidazole | Moderate to Good | [10] |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₄ / CuI / Et₃N | 4-(Phenylethynyl)-1-tosyl-imidazole | 70-93% | [8] |

| Sonogashira | Propargyl alcohol | Pd(PPh₃)₄ / CuI / Et₃N | 4-(3-Hydroxyprop-1-yn-1-yl)-imidazole | Good | [8] |

Deprotection of the Tosyl Group

A key feature of the tosyl group is its stability during cross-coupling reactions and its subsequent removal to unmask the N-H functionality. This final step is crucial for many synthetic targets, allowing for further functionalization or for revealing the final bioactive pharmacophore.

Protocol 5: N-Tosyl Deprotection:

The choice of deprotection method depends on the overall functionality of the molecule. Acid-mediated hydrolysis is a common and effective strategy.

-

Reaction Setup: Dissolve the N-tosylated imidazole substrate in a suitable solvent mixture.

-

Acid Treatment: Treat the solution with a strong acid. For example, methanesulfonic acid (MeSO₃H) in a mixture of trifluoroacetic acid (TFA) and a scavenger like thioanisole can be effective at room temperature.[11]

-

Monitoring: Stir the reaction for several hours, monitoring the disappearance of the starting material by TLC or LC-MS.

-

Workup: Carefully neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the deprotected imidazole product into an organic solvent.

-

Isolation: Dry, concentrate, and purify the product, typically by column chromatography, to obtain the final N-H imidazole.

Conclusion

This compound stands as a testament to strategic molecular design. It is a robust, versatile, and highly effective building block for the construction of functionalized imidazole derivatives. Its predictable reactivity, particularly in palladium-catalyzed cross-coupling reactions, combined with straightforward synthesis and deprotection protocols, solidifies its role as an indispensable tool for chemists in both academic and industrial settings. The continued application of this intermediate will undoubtedly fuel further innovation in the discovery of novel therapeutics and advanced materials.

References

-

CP Lab Safety. (n.d.). This compound, 98% Purity, C10H9IN2O2S, 10 grams. Retrieved from [Link]

-

LookChem. (n.d.). Cas 163854-63-5, this compound. Retrieved from [Link]

- Giaimo, L. A. M., et al. (2025). Synthesis of 4‐Iodoimidazole Nucleosides: A Biocatalyzed Whole Cell Approach. ChemBioChem.

-

ResearchGate. (n.d.). Chemical synthesis of 4‐iodo‐1‐(β‐d‐ribofuranosyl)imidazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Removal of the tosyl and nosyl groups. Retrieved from [Link]

-

ResearchGate. (2018). How to remove a tosyl-group from an imidazole ring? Retrieved from [Link]

- Sandtorv, A. H., & Bjørsvik, H.-R. (2015). Scope and Mechanistic Limitations of a Sonogashira Coupling Reaction on an Imidazole Backbone. European Journal of Organic Chemistry, 2015(23), 5189-5197.

- Google Patents. (n.d.). CN102432543A - Synthesis method of 4-iodo-1H-imidazole.

- Google Patents. (n.d.). CN110938036A - Preparation method of 4-iodine-1H-imidazole.

-

MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling. Retrieved from [Link]

-

MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Sonogashira coupling reaction between the 4‐iodo‐5‐aryl‐thieno[a]dibenzothiophenes and terminal alkynes. Retrieved from [Link]

-

ResearchGate. (n.d.). Oxidative Heck cross-coupling on 1-tosyl-2-vinyl-1H-imidazole. Retrieved from [Link]

Sources

- 1. Cas 163854-63-5,this compound | lookchem [lookchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound (163854-63-5) for sale [vulcanchem.com]

- 5. calpaclab.com [calpaclab.com]

- 6. CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. Scope and Mechanistic Limitations of a Sonogashira Coupling Reaction on an Imidazole Backbone - Lookchem [lookchem.com]

- 9. rsc.org [rsc.org]

- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Strategic Importance of 4-Iodo-1-tosyl-1H-imidazole

An In-depth Technical Guide to the Tosylation of 4-Iodoimidazole

This guide provides a comprehensive, technically detailed protocol for the N-tosylation of 4-iodoimidazole, a critical transformation for synthesizing a versatile building block in medicinal chemistry and pharmaceutical development. We will delve into the underlying chemical principles, provide a field-proven, step-by-step methodology, and offer insights into process optimization and troubleshooting.

4-Iodo-1-tosyl-1H-imidazole is a highly valuable intermediate in organic synthesis. The imidazole core is a prevalent motif in numerous biologically active compounds, often involved in critical hydrogen bonding interactions with biological targets.[1][2] The strategic introduction of two key functional groups onto the imidazole scaffold imparts a unique reactivity profile:

-

The 4-Iodo Group: The carbon-iodine bond is a reactive site, readily activated by transition metal catalysts. This makes the molecule an excellent substrate for a wide array of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings, allowing for the facile introduction of diverse molecular fragments.[1][3]

-

The N-Tosyl Group: The p-toluenesulfonyl (tosyl) group serves a dual purpose. Firstly, it acts as a robust protecting group for the N1 position of the imidazole ring, preventing unwanted side reactions and directing reactivity towards the C4 position.[1][3] Secondly, this electron-withdrawing group enhances the electrophilicity of the imidazole system and improves the compound's solubility in common organic solvents, simplifying handling and purification.[3]

Direct functionalization of 4-iodoimidazole can be challenging due to the presence of two reactive nitrogen atoms. The tosylation strategy circumvents this by ensuring regioselective control, making subsequent modifications predictable and high-yielding.[3]

Core Principles: The Chemistry of N-Tosylation

The tosylation of 4-iodoimidazole is a nucleophilic substitution reaction at the sulfur atom of p-toluenesulfonyl chloride (TsCl).

Mechanism Causality:

-

Activation: Imidazole is a moderate base (pKaH of ~7.1) and can act as a nucleophile.[4] However, its nucleophilicity is significantly enhanced by deprotonation. A base, such as triethylamine (TEA) or pyridine, removes the acidic proton from the N-H bond of 4-iodoimidazole.[5][6]

-

Nucleophilic Attack: The resulting imidazolide anion is a potent nucleophile that attacks the highly electrophilic sulfur atom of TsCl.

-

Leaving Group Displacement: The chloride ion is displaced, forming the N-S bond.

-

Neutralization: The protonated base (e.g., triethylammonium cation) forms a salt with the displaced chloride ion, driving the reaction to completion.[7]

The reaction proceeds with retention of the core imidazole structure, as no bonds to the heterocyclic ring are broken in the process.

Caption: Figure 1: Reaction Mechanism of Imidazole Tosylation.

Experimental Protocol

This protocol details the synthesis of the 4-iodoimidazole precursor followed by the main tosylation reaction.

Part A: Synthesis of 4-Iodoimidazole Precursor

This procedure is adapted from established methods for the regioselective iodination of imidazole.[3][8]

Procedure:

-

In a flask, dissolve imidazole (1.0 eq) in an aqueous sodium hydroxide solution. This creates a basic environment conducive to iodination.[3]

-

Cool the solution to 0°C using an ice bath to control the reaction's exothermicity.

-

Separately, prepare a solution of iodine (I₂) and sodium iodide (NaI) in water.

-

Add the iodine/sodium iodide solution dropwise to the cooled imidazole solution with vigorous stirring.

-

Allow the reaction to proceed at 0°C for several hours.

-

Upon completion, adjust the pH to neutral (7-8) with hydrochloric acid, which will precipitate the product.

-

Isolate the crude 4-iodoimidazole by filtration. Further purification can be achieved by recrystallization from a suitable solvent system like isopropanol/n-hexane to yield the pure precursor.[8]

Part B: Tosylation of 4-Iodoimidazole

Safety Precautions: Conduct this procedure in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. p-Toluenesulfonyl chloride is corrosive and a lachrymator. Dichloromethane is a suspected carcinogen.

Materials & Reagents:

| Reagent | Molar Eq. | MW ( g/mol ) | Sample Amount | Notes |

| 4-Iodoimidazole | 1.0 | 193.98 | 5.00 g | Substrate |

| p-Toluenesulfonyl chloride (TsCl) | 1.2 | 190.65 | 5.89 g | Tosylating agent |

| Triethylamine (TEA) | 1.5 | 101.19 | 3.91 g (5.38 mL) | Base |

| Anhydrous Dichloromethane (DCM) | - | 84.93 | 100 mL | Solvent |

| 4-Dimethylaminopyridine (DMAP) | 0.05 | 122.17 | 0.16 g | Catalyst (Optional) |

| Saturated NaHCO₃ solution | - | - | ~50 mL | For work-up |

| Brine | - | - | ~50 mL | For work-up |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | Drying agent |

Experimental Workflow:

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 3. This compound (163854-63-5) for sale [vulcanchem.com]

- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 7. benchchem.com [benchchem.com]

- 8. 4-Iodoimidazole synthesis - chemicalbook [chemicalbook.com]

Navigating the Synthesis and Spectroscopic Landscape of 4-Iodo-1-tosyl-1H-imidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and predicted spectroscopic properties of 4-Iodo-1-tosyl-1H-imidazole, a key building block in medicinal chemistry. Due to the limited availability of experimentally derived spectroscopic data in the public domain, this guide offers a robust framework based on established synthetic protocols and predicted spectral characteristics derived from analogous compounds and foundational chemical principles. The synthesis section details a reliable two-step process, starting from the iodination of imidazole followed by N-tosylation. The spectroscopic analysis section provides predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, offering researchers a valuable reference for the characterization of this important synthetic intermediate. This guide is intended to empower researchers with the necessary information to confidently synthesize, purify, and identify this compound in their drug discovery and development endeavors.

Introduction: The Strategic Importance of this compound

The imidazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active molecules.[1] The strategic introduction of an iodo-substituent at the 4-position and a tosyl protecting group on the nitrogen atom imparts unique reactivity and utility to the imidazole ring. The carbon-iodine bond serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the facile introduction of molecular diversity.[2] The tosyl group, an electron-withdrawing moiety, not only protects the N1 position of the imidazole ring but also enhances the electrophilicity of the heterocyclic system, directing reactivity and preventing unwanted side reactions.[2] Consequently, this compound emerges as a critical intermediate for the synthesis of complex pharmaceutical agents.[2]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a two-step process commencing with the regioselective iodination of imidazole, followed by the N-tosylation of the resulting 4-iodo-1H-imidazole.

Step 1: Synthesis of 4-Iodo-1H-imidazole

The direct iodination of imidazole is a common and effective method for the preparation of the 4-iodo-1H-imidazole precursor.

Experimental Protocol: Iodination of Imidazole

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve imidazole in an aqueous solution of sodium hydroxide. Cool the solution to 0°C in an ice bath.

-

Preparation of Iodinating Agent: In a separate beaker, prepare a solution of iodine and sodium iodide in water.

-

Addition: Slowly add the iodine/sodium iodide solution dropwise to the cooled imidazole solution while maintaining the temperature at 0°C.

-

Reaction: Stir the reaction mixture at 0°C for several hours.

-

Work-up: After the reaction is complete, neutralize the mixture with hydrochloric acid to precipitate the crude product.

-

Isolation and Purification: Isolate the crude 4-iodo-1H-imidazole by filtration. The crude product can be further purified by recrystallization or column chromatography to yield the pure compound.

Step 2: Synthesis of this compound

The purified 4-iodo-1H-imidazole is then subjected to N-tosylation to yield the final product.

Experimental Protocol: N-Tosylation of 4-Iodo-1H-imidazole

-

Reaction Setup: Dissolve 4-iodo-1H-imidazole in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane) in a round-bottom flask under an inert atmosphere.

-

Base Addition: Add a suitable base (e.g., triethylamine, sodium hydride) to the solution to deprotonate the imidazole nitrogen.

-

Tosylation: Slowly add a solution of p-toluenesulfonyl chloride (tosyl chloride) in the same solvent to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Work-up: Quench the reaction with water and extract the product with an organic solvent.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization or silica gel column chromatography.[2]

Diagram of the Synthetic Workflow:

Caption: Synthetic pathway to this compound.

Spectroscopic Characterization of this compound (Predicted Data)

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the iodo-imidazole ring and the tosyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Imidazole H-2 | 8.0 - 8.2 | Singlet |

| Imidazole H-5 | 7.5 - 7.7 | Singlet |

| Tosyl Aromatic Protons (ortho to SO₂) | 7.8 - 8.0 | Doublet |

| Tosyl Aromatic Protons (meta to SO₂) | 7.3 - 7.5 | Doublet |

| Tosyl Methyl Protons | 2.4 - 2.5 | Singlet |

Note: Predicted shifts are relative to TMS in CDCl₃ or DMSO-d₆. The exact chemical shifts may vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide insights into the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Imidazole C-2 | 138 - 142 |

| Imidazole C-4 (bearing Iodine) | 90 - 95 |

| Imidazole C-5 | 120 - 125 |

| Tosyl Quaternary Carbon (ipso to SO₂) | 145 - 148 |

| Tosyl Aromatic Carbons (ortho to SO₂) | 128 - 130 |

| Tosyl Aromatic Carbons (meta to SO₂) | 129 - 131 |

| Tosyl Quaternary Carbon (para to SO₂) | 133 - 136 |

| Tosyl Methyl Carbon | 21 - 22 |

Note: Predicted shifts are relative to TMS in CDCl₃ or DMSO-d₆.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted Major IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3100 - 3200 | C-H (aromatic/heteroaromatic) | Stretching |

| 1590 - 1610 | C=C (aromatic) | Stretching |

| 1350 - 1380 | S=O (sulfonyl) | Asymmetric Stretching |

| 1160 - 1190 | S=O (sulfonyl) | Symmetric Stretching |

| ~1100 | C-N | Stretching |

| 550 - 650 | C-I | Stretching |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry will confirm the molecular weight of the compound.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M]⁺ | 348.16 | Molecular ion |

| [M+H]⁺ | 349.16 | Protonated molecular ion (in ESI+) |

| [M-I]⁺ | 221 | Fragment corresponding to loss of iodine |

| [M-SO₂C₇H₇]⁺ | 193 | Fragment corresponding to loss of the tosyl group |

Visualization of Key Relationships

Molecular Structure of this compound:

Caption: Key structural features of this compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis and predicted spectroscopic characteristics of this compound. While experimentally derived spectral data remains to be fully disclosed in the public domain, the provided protocols and predicted data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. The outlined synthetic route is robust and reproducible, and the predicted spectroscopic data offers a reliable benchmark for the characterization of this important synthetic intermediate. As a key building block for the construction of diverse molecular architectures, a thorough understanding of the properties of this compound is paramount for its effective utilization in the synthesis of novel therapeutic agents.

References

Sources

A Technical Guide to the Solubility of 4-Iodo-1-tosyl-1H-imidazole in Organic Solvents

Abstract

4-Iodo-1-tosyl-1H-imidazole is a pivotal intermediate in contemporary organic synthesis and medicinal chemistry, serving as a versatile building block for the construction of complex pharmaceutical agents through reactions like metal-catalyzed cross-coupling.[1][2] The successful execution of these synthetic transformations, as well as subsequent purification and formulation, is fundamentally dependent on the compound's solubility profile. This guide provides a comprehensive analysis of the solubility of this compound. We will explore the theoretical principles governing its solubility based on its molecular structure, present a predicted qualitative solubility profile in a range of common organic solvents, and provide detailed, field-proven experimental protocols for both rapid qualitative assessment and precise quantitative determination of thermodynamic solubility. This document is intended to equip researchers, chemists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this important synthetic intermediate.

Introduction to this compound

Chemical Identity and Molecular Structure

This compound is a five-membered heterocyclic compound characterized by an imidazole ring substituted with an iodine atom at the 4-position and a p-toluenesulfonyl (tosyl) group on the N1 nitrogen atom.[1] This specific arrangement confers distinct reactivity and physicochemical properties.

-

Molecular Formula: C₁₀H₉IN₂O₂S[1]

-

Molecular Weight: Approximately 348.16 g/mol [1]

-

Appearance: Typically a crystalline solid at room temperature[1]

-

CAS Number: 163854-63-5

The tosyl group serves a dual function: it acts as a robust protecting group for the imidazole nitrogen, preventing unwanted side reactions, and its electron-withdrawing nature enhances the electrophilicity of the imidazole system.[1] The carbon-iodine bond at the 4-position is the primary reactive site for forming new carbon-carbon or carbon-heteroatom bonds.[1]

Significance in Synthesis and Drug Development

The true value of this compound lies in its utility as a stable, reliable precursor for functionalization. It is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings.[1] This allows for the precise introduction of diverse aryl, heteroaryl, and alkyl groups, a cornerstone strategy in the synthesis of biologically active molecules.[2] The tosyl group can be selectively removed post-transformation, enabling further functionalization at the nitrogen position.[1]

The Critical Role of Solubility

Understanding a compound's solubility is paramount for nearly every stage of its lifecycle in a research and development setting:

-

Reaction Kinetics: For a reaction to proceed efficiently, the reactants must be adequately dissolved in the solvent to ensure sufficient molecular interaction. Poor solubility can lead to sluggish or incomplete reactions.[3]

-

Purification: Techniques such as recrystallization and column chromatography are entirely dependent on differential solubility. Choosing an appropriate solvent system is critical for isolating the target compound with high purity.[1]

-

Formulation & Biological Assays: In drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates in various media dictates its potential for formulation and directly impacts its bioavailability.[4]

Theoretical Principles Governing Solubility

The solubility of this compound is dictated by its molecular structure and the resulting intermolecular forces it can form with a given solvent.

The "Like Dissolves Like" Paradigm

This fundamental principle states that substances with similar polarity and intermolecular forces are more likely to be soluble in one another.[5]

-

This compound's Structure: The molecule possesses both polar and non-polar characteristics. The sulfonyl group (SO₂) and the imidazole ring contribute polar moments. However, the large, aromatic p-tolyl group and the bulky iodine atom introduce significant non-polar, hydrophobic character.

-

Impact of the Tosyl Group: The addition of the tosyl group drastically alters the solubility profile compared to its precursor, 4-iodo-1H-imidazole. The precursor has a free N-H group capable of hydrogen bonding, giving it slight solubility in polar protic solvents.[1] The tosyl group masks this N-H functionality and adds a large, relatively non-polar appendage, significantly enhancing its solubility in a broad range of organic solvents.[1]

Key Intermolecular Forces

The dissolution process is an energetic trade-off between breaking solute-solute and solvent-solvent interactions to form new solute-solvent interactions. For this compound, the key forces at play are:

-

Dipole-Dipole Interactions: Occur between the polar regions of the molecule (sulfonyl group) and polar solvent molecules (e.g., Acetone, Dichloromethane).

-

Van der Waals Forces (London Dispersion): These are the primary interactions between the non-polar aromatic ring and non-polar solvents (e.g., Toluene) or the non-polar regions of other organic solvents.

Predicted Solubility Profile

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Cyclohexane | Insoluble / Sparingly Soluble | The molecule's polarity from the sulfonyl and imidazole moieties is too high for effective solvation by purely non-polar alkanes. |

| Aromatic | Toluene, Benzene | Slightly Soluble / Soluble | The aromatic ring of the solvent can engage in π-stacking with the tosyl group's ring, but overall polarity matching is moderate. |

| Halogenated | Dichloromethane (DCM), Chloroform | Soluble | These solvents have a moderate polarity capable of solvating the entire molecule effectively. DCM is a common solvent for reactions involving similar substrates.[3][8] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Soluble | THF is a polar aprotic solvent that is excellent at dissolving a wide range of organic compounds and is often used in coupling reactions. |

| Esters | Ethyl Acetate (EtOAc) | Soluble | Ethyl acetate offers a good balance of polarity and is a common solvent for both reaction work-ups and chromatography. |

| Ketones | Acetone | Soluble | Acetone is a polar aprotic solvent that should readily dissolve the compound. |

| Polar Aprotic | DMF, DMSO, Acetonitrile (MeCN) | Highly Soluble | Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are powerful, highly polar solvents known to dissolve a vast array of organic compounds, including the precursor 4-iodo-1H-imidazole.[3] |

| Polar Protic | Methanol, Ethanol | Slightly Soluble | The lack of a hydrogen-bond-donating site on the molecule and its large size limit solubility in alcohols. The precursor is only slightly soluble in methanol.[3] |

| Aqueous | Water | Insoluble | The molecule is large and predominantly hydrophobic, making it immiscible with water.[1] |

Standardized Protocols for Solubility Determination

To move from prediction to empirical data, standardized experimental protocols are essential. The following section details methodologies for both rapid assessment and rigorous quantitative measurement.

Experimental Workflow Overview

The process of determining solubility follows a logical progression from a simple qualitative check to a more involved quantitative analysis.

Caption: Experimental workflow for determining the solubility of this compound.

Protocol 1: Rapid Qualitative Solubility Assessment

This method provides a quick, semi-quantitative estimate of solubility, ideal for initial solvent screening.

Objective: To visually classify the compound as soluble, partially soluble, or insoluble in a given solvent at an approximate concentration.

Methodology:

-

Preparation: Label a series of small glass vials (e.g., 1-dram vials), one for each solvent to be tested.

-

Dispensing Solvent: Add 1.0 mL of a single organic solvent to its corresponding labeled vial.

-

Adding Solute: Weigh approximately 5-10 mg of this compound and add it to the vial.

-

Agitation: Cap the vial securely and vortex vigorously for 60 seconds.[9]

-

Observation: Visually inspect the solution against a dark background.

-

Record: Record the observation for each solvent.

Protocol 2: Quantitative Determination via Shake-Flask Method

This protocol describes the "gold standard" method for determining thermodynamic solubility, providing a precise concentration value at equilibrium.[4]

Objective: To determine the maximum equilibrium concentration of the compound in a solvent at a specified temperature.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a sealed, inert container (e.g., a 4 mL glass vial). "Excess" means enough solid is added so that a significant amount will remain undissolved at equilibrium (e.g., add 20-30 mg to 2 mL of solvent).

-

Equilibration: Add a known volume (e.g., 2.0 mL) of the chosen solvent. Seal the vial tightly. Place the vial on a thermostatically controlled shaker or rotator and agitate at a constant temperature (e.g., 25 °C) for 24 to 48 hours. The extended time is crucial to ensure the system reaches true thermodynamic equilibrium.[4]

-

Phase Separation: After the equilibration period, remove the vial and let it stand undisturbed at the same constant temperature for at least 1-2 hours to allow undissolved solids to settle.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PTFE or nylon, chosen for solvent compatibility) into a clean HPLC vial. This step is critical to remove any microscopic solid particles that could falsely elevate the measured concentration.

-

Dilution: Based on the predicted solubility, perform an accurate serial dilution of the filtrate with the same solvent to bring the concentration into the linear range of the analytical method.

-

Analysis: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, as described below.

Analytical Method: High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a robust and precise method for quantifying the concentration of the dissolved compound.

System & Parameters:

| Parameter | Recommended Setting | Rationale |

|---|---|---|

| Column | C18 Reverse-Phase, 2.1 x 50 mm, 3.5 µm | Standard for moderately non-polar organic molecules. |

| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous phase for good peak shape. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic phase. |

| Gradient | 5% to 95% B over 5 minutes | A generic screening gradient to ensure elution of the compound. |

| Flow Rate | 0.5 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Ensures reproducible retention times. |

| Injection Vol. | 2-5 µL | Standard volume to avoid column overload. |

| UV Detection | 254 nm or λmax | 254 nm is a common wavelength for aromatic compounds. Determine λmax via a diode array detector for maximum sensitivity. |

Quantification Workflow:

-

Prepare Standards: Create a series of calibration standards of this compound with known concentrations in the analysis solvent.

-

Generate Calibration Curve: Inject the standards into the HPLC system and record the peak area for each concentration. Plot peak area versus concentration and perform a linear regression. The curve should have a coefficient of determination (R²) > 0.995 for accuracy.

-

Analyze Sample: Inject the diluted, filtered sample from the shake-flask experiment.

-

Calculate Concentration: Use the peak area of the sample and the equation from the calibration curve to determine the concentration in the diluted sample. Multiply this value by the dilution factor to obtain the final thermodynamic solubility in the original solvent.

Practical Considerations and Troubleshooting

-

Solvent Selection for Reactions: For coupling reactions, highly polar aprotic solvents like DMF, DMSO, or THF are often preferred as they can dissolve a wide range of reactants and reagents, facilitating a homogeneous reaction mixture.[2][3]

-

Solvent Selection for Purification: For column chromatography, a solvent system is chosen where the compound has moderate solubility and moves effectively on the stationary phase (e.g., silica gel). A common choice would be a gradient of ethyl acetate in hexane.[2] For recrystallization, a solvent pair is ideal: one solvent in which the compound is soluble when hot and another ("anti-solvent") in which it is insoluble, such as isopropanol/hexane.[10]

-

Troubleshooting Poor Dissolution: If the compound dissolves more slowly than expected, gentle heating or sonication can be applied to overcome the kinetic barrier of dissolution.[3] However, for determining thermodynamic solubility, the long equilibration time of the shake-flask method is the most reliable approach.

Conclusion

This compound is a compound of significant synthetic utility, characterized by its enhanced solubility in a wide range of common organic solvents compared to its unprotected precursor. Its solubility is dominated by the large, relatively non-polar tosyl group, making it highly soluble in polar aprotic and halogenated solvents like DMF, THF, and DCM, and poorly soluble in non-polar alkanes and water. While this predicted profile serves as an excellent starting point, this guide underscores the necessity of empirical verification. The detailed protocols provided for both rapid qualitative screening and rigorous quantitative shake-flask analysis will empower researchers to generate reliable, application-specific solubility data, thereby optimizing reaction conditions, streamlining purification processes, and accelerating research and development timelines.

References

- Vulcanchem. (n.d.). This compound - 163854-63-5.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

- Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- University of Toronto. (2023, August 31). Solubility of Organic Compounds.

- BenchChem. (n.d.). Technical Support Center: 4-Iodo-1H-Imidazole Solubility and Reaction Optimization.

- Quinoline. (n.d.). Buy High-Purity 4(5)-Iodo-1H-imidazole in China.

- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 4-Iodo-1H-Imidazole from Imidazole.

- BenchChem. (n.d.). Application Notes and Protocols: 4-Iodo-1H-imidazole in Organic Synthesis.

- BenchChem. (n.d.). Solubility Profile of 4-iodo-1H-imidazole: A Technical Guide for Researchers.

- Solubility of Things. (n.d.). Tosyl chloride.

-

Domanska, U., & Szydlowski, J. (2025, August 10). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. ResearchGate. Retrieved from [Link]

Sources

- 1. This compound (163854-63-5) for sale [vulcanchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. researchgate.net [researchgate.net]

- 8. 4(5)-Iodo-1H-imidazole: Properties, Uses, Safety Data & Supplier Information | Buy High-Purity 4(5)-Iodo-1H-imidazole in China [quinoline-thiophene.com]

- 9. chem.ws [chem.ws]

- 10. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 4-Iodo-1-p-tosylimidazole (CAS 163854-63-5): Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-1-p-tosylimidazole, identified by CAS number 163854-63-5, is a pivotal heterocyclic building block in modern medicinal chemistry. Its strategic combination of an imidazole core, a reactive iodine substituent, and a protective tosyl group makes it an exceptionally versatile reagent for the synthesis of complex, biologically active molecules. The imidazole scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals due to its ability to engage in various biological interactions.[1][2] This guide provides a comprehensive overview of the properties, synthesis, and key applications of 4-Iodo-1-p-tosylimidazole, with a focus on its utility in the development of novel therapeutics.

The core value of this compound lies in the C-I bond at the 4-position of the imidazole ring, which serves as a highly effective handle for transition metal-catalyzed cross-coupling reactions.[1] This allows for the facile introduction of a wide array of molecular fragments, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. The tosyl group at the N-1 position not only protects the imidazole nitrogen from undesired side reactions but also enhances the compound's solubility in organic solvents, facilitating its use in a broader range of reaction conditions.[3][4]

Physicochemical Properties

4-Iodo-1-p-tosylimidazole is a white solid with the molecular formula C₁₀H₉IN₂O₂S and a molecular weight of 348.16 g/mol .[2][3] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 163854-63-5 | [2][3] |

| Molecular Formula | C₁₀H₉IN₂O₂S | [2][3] |

| Molecular Weight | 348.16 g/mol | [2][3] |

| Appearance | White Solid | [5] |

| Storage Temperature | 2-8°C | [5] |

Synthesis of 4-Iodo-1-p-tosylimidazole

The synthesis of 4-Iodo-1-p-tosylimidazole is a well-established two-step process that begins with the regioselective iodination of imidazole, followed by the tosylation of the resulting 4-iodo-1H-imidazole intermediate.[3][6] Careful control of reaction conditions in the first step is crucial to favor the formation of the desired 4-iodo isomer over other iodinated byproducts.[6]

Experimental Protocol: Synthesis of 4-Iodo-1-p-tosylimidazole

Step 1: Synthesis of 4-Iodo-1H-imidazole [6][7][8]

-

In a suitable reaction vessel, dissolve imidazole (1.0 eq) in an aqueous solution of sodium hydroxide (1.0 eq).

-

In a separate flask, prepare a solution of iodine (0.25 eq) and sodium iodide (0.38 eq) in water.

-

Cool the imidazole solution to 0°C using an ice bath.

-

Slowly add the iodine/sodium iodide solution dropwise to the cooled imidazole solution with vigorous stirring.

-

Maintain the reaction temperature at 0°C and continue stirring for 6 hours.

-

After the reaction is complete, neutralize the mixture to a pH of 7-8 with concentrated hydrochloric acid. This will cause the crude 4-iodo-1H-imidazole to precipitate.

-

Collect the solid by vacuum filtration.

-

The filtrate can be saturated with sodium chloride and extracted with ethyl acetate to recover more product.

-

Purify the crude product by recrystallization from a mixture of isopropanol and n-hexane to yield pure 4-iodo-1H-imidazole as white crystals.[6]

Step 2: Synthesis of 4-Iodo-1-p-tosylimidazole [3]

-

Dissolve 4-iodo-1H-imidazole (1.0 eq) in a suitable anhydrous organic solvent, such as dichloromethane (DCM).

-

Add a base, such as triethylamine (1.2 eq), to the solution and stir for 5 minutes at room temperature.

-

Add p-toluenesulfonyl chloride (TsCl) (1.1 eq) portion-wise to the stirring solution.

-

Allow the reaction to proceed at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-Iodo-1-p-tosylimidazole.

Application in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of 4-Iodo-1-p-tosylimidazole in drug discovery is its use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the introduction of various aryl and heteroaryl moieties at the 4-position of the imidazole ring, a key strategy for building molecular complexity and exploring SAR.[1][9] The tosyl group ensures that the coupling occurs selectively at the C-I bond.[1]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodo-1-p-tosylimidazole with an Arylboronic Acid

This protocol is adapted from procedures for similar N-protected 4-iodo-imidazoles.[1]

Materials:

-

4-Iodo-1-p-tosylimidazole (1.0 eq)

-

Arylboronic acid (1.5 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane and Water (4:1 mixture)

Procedure:

-

To a clean, dry reaction vessel, add 4-Iodo-1-p-tosylimidazole, the arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.

-

Add the degassed 1,4-dioxane/water solvent mixture to the vessel via syringe.

-

Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive pressure of the inert gas.

-

Heat the reaction mixture to 100°C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting iodide is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-1-p-tosylimidazole derivative.

Role in Drug Discovery

The imidazole moiety is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities including anticancer, antifungal, and antiviral properties.[1][2] 4-Iodo-1-p-tosylimidazole serves as a critical starting material for the synthesis of libraries of imidazole-containing compounds for high-throughput screening. The ability to easily diversify the substituent at the 4-position via Suzuki and other cross-coupling reactions allows for the rapid optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties. The tosyl group can be removed under specific conditions if the unprotected imidazole nitrogen is desired in the final drug candidate.[4]

Safety and Handling

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[4]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[4]

-

Storage: Store in a tightly closed container in a cool, dry place. Recommended storage is at 2-8°C.[5] Protect from light and moisture.[4]

-

GHS Hazard Statements (Inferred): Based on similar structures, it may cause skin irritation, serious eye irritation, and may be harmful if swallowed or in contact with skin.[10]

Always consult the specific SDS provided by the supplier before handling this compound.

Suppliers

4-Iodo-1-p-tosylimidazole is available from various chemical suppliers specializing in research chemicals and building blocks for drug discovery. A partial list of suppliers includes:

Pricing and availability may vary, and it is recommended to contact the suppliers directly for quotations and lead times.

References

-

Synthesis of 4‐Iodoimidazole Nucleosides: A Biocatalyzed Whole Cell Approach - Wiley Online Library. (URL: [Link])

- CN110938036A - Preparation method of 4-iodine-1H-imidazole - Google P

-

CAS No : 163854-63-5 | Product Name : 4-Iodo-1-p-tosylimidazole | Pharmaffiliates. (URL: [Link])

-

Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air - ResearchGate. (URL: [Link])

-

"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students - SciELO México. (URL: [Link])

-

Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one - Organic Syntheses. (URL: [Link])

-

4 - Organic Syntheses Procedure. (URL: [Link])

-

GHS Classification Summary (Rev.9, 2021) - PubChem. (URL: [Link])

-

1-(p-Toluenesulfonyl)imidazole | C10H10N2O2S | CID 75219 - PubChem. (URL: [Link])

-

Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts - Organic Chemistry Portal. (URL: [Link])

-

(PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - ResearchGate. (URL: [Link])

-

Scheme 1. Suzuki-Miyaura coupling of 4-iodoacetophenone and phenylboronic acid. - ResearchGate. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. 4-Iodo-1-tosyl-1H-imidazole (163854-63-5) for sale [vulcanchem.com]

- 4. fishersci.nl [fishersci.nl]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. benchchem.com [benchchem.com]

- 7. 4-Iodoimidazole synthesis - chemicalbook [chemicalbook.com]

- 8. CN110938036A - Preparation method of 4-iodine-1H-imidazole - Google Patents [patents.google.com]

- 9. Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts [organic-chemistry.org]

- 10. 1-(p-Toluenesulfonyl)imidazole | C10H10N2O2S | CID 75219 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Tosyl Group's Dichotomous Role in Imidazole Reactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole ring is a cornerstone of medicinal chemistry, prized for its unique electronic properties and its presence in biologically crucial molecules. However, modulating its reactivity for synthetic purposes presents a significant challenge. This technical guide provides a comprehensive exploration of the p-toluenesulfonyl (tosyl) group's role in governing imidazole reactivity. We will dissect the dual nature of the tosyl group, which acts as both a powerful electron-withdrawing entity and a versatile protecting group. This guide will furnish researchers with the foundational principles, mechanistic insights, and field-proven protocols necessary to harness the tosyl group for the strategic functionalization of imidazole-containing scaffolds in drug discovery and development.

Introduction: The Imidazole Moiety and the Influence of the Tosyl Group

The imidazole ring, an aromatic heterocycle with two nitrogen atoms, is amphoteric, capable of acting as both a weak acid and a weak base.[1] This characteristic, coupled with its aromaticity, makes it a versatile component in biological systems and a frequent target in medicinal chemistry. The reactivity of the imidazole ring is dictated by the electron density of its constituent atoms. The N-1 nitrogen is pyrrole-like and acidic, while the N-3 nitrogen is pyridine-like and basic.[2] The C-2 position is the most electron-deficient and thus susceptible to nucleophilic attack, especially when the ring is activated.[2]

The introduction of a tosyl group (–SO₂C₆H₄CH₃) to the imidazole nitrogen dramatically alters this reactivity profile. The tosyl group is a strong electron-withdrawing group, a consequence of the highly electronegative oxygen atoms and the delocalization of electrons into the sulfonyl group and the attached aromatic ring. This electron-withdrawing nature profoundly impacts the electronic and chemical properties of the imidazole ring.

The Dual Functionality of the Tosyl Group in Imidazole Chemistry

The tosyl group serves two primary, and seemingly contradictory, roles in the context of imidazole chemistry: as an activating group that enhances the electrophilicity of the imidazole ring and as a protecting group that shields the N-H functionality.

The Tosyl Group as an Activating Group

Attachment of a tosyl group to one of the imidazole nitrogens significantly reduces the electron density of the entire ring system. This has several important consequences for the reactivity of the imidazole:

-

Enhanced Electrophilicity: The electron-deficient nature of the N-tosylimidazole ring makes it a more potent electrophile. This enhanced electrophilicity is key to its function as a versatile tosylating agent. N-tosylimidazole is widely used to convert alcohols into tosylates, thereby transforming a poor leaving group (–OH) into an excellent one (–OTs).[4] This is a cornerstone transformation in organic synthesis, enabling a wide range of subsequent nucleophilic substitution reactions.[5]

-

Activation of Carboxylic Acids: N-tosylimidazole is an effective reagent for the activation of carboxylic acids, facilitating the formation of amides and esters.[6] This is particularly valuable in peptide synthesis, where efficient and mild coupling conditions are paramount.[6]

The Tosyl Group as a Protecting Group

In multi-step syntheses, it is often necessary to protect the reactive N-H of the imidazole ring to prevent unwanted side reactions. The tosyl group can serve this purpose effectively.[7] As a sulfonamide, the N-tosyl bond is generally stable to a wide range of reaction conditions, including both acidic and basic environments.[7]

However, the very stability that makes the tosyl group a good protecting group can also present a challenge when it comes to its removal. Deprotection of N-tosylimidazoles typically requires harsh reductive or strongly acidic conditions, which may not be compatible with sensitive functional groups elsewhere in the molecule.[7] This has led to the development of alternative sulfonyl protecting groups, such as the 2-nitrobenzenesulfonyl (nosyl) group, which can be cleaved under milder nucleophilic conditions.[7]

Mechanistic Insights and Key Synthetic Applications

A deeper understanding of the mechanisms by which the tosyl group influences imidazole reactivity is crucial for its effective application in synthesis.

N-Tosylimidazole as a Tosylating Agent

The tosylation of an alcohol with N-tosylimidazole proceeds via a nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur atom of the tosyl group. The imidazole anion, a good leaving group, is displaced, and a proton transfer completes the reaction.

Sources

- 1. quora.com [quora.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Rank each set of compounds in order of increasing basicity. (d) p... | Study Prep in Pearson+ [pearson.com]

- 4. [PDF] Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates | Semantic Scholar [semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. Atom-efficient arylation of N-tosylimines mediated by cooperative ZnAr2/Zn(C6F5)2 combinations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Potential Byproducts in the Synthesis of 4-Iodo-1-tosyl-1H-imidazole

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

4-Iodo-1-tosyl-1H-imidazole stands as a pivotal intermediate in the landscape of medicinal chemistry, providing a versatile scaffold for the development of novel therapeutic agents.[1][2] The synthesis of this compound, while generally robust, is not without its complexities. The formation of various byproducts can occur, potentially hindering purification processes and compromising the yield and purity of the final product. This technical guide offers a detailed examination of the potential byproducts that may arise during the synthesis of this compound. We will delve into the mechanisms of their formation and present scientifically-grounded strategies to minimize their presence, thereby enhancing the efficiency and reproducibility of the synthesis.

The Synthetic Pathway: A Two-Step Approach

The construction of this compound is most commonly accomplished through a two-step synthetic sequence:

-

Iodination of Imidazole: This initial step involves the regioselective introduction of an iodine atom onto the imidazole ring to produce 4-iodo-1H-imidazole.

-

Tosylation of 4-Iodo-1H-imidazole: The subsequent step is the protection of the nitrogen atom of the imidazole ring with a p-toluenesulfonyl (tosyl) group.

Each of these synthetic transformations carries the potential for side reactions, leading to a unique profile of possible byproducts.

Part 1: Byproducts Arising from the Iodination of Imidazole